molecular formula C8H9Cl2FO B12837377 (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B12837377
M. Wt: 211.06 g/mol
InChI Key: BQZTYKWMYRKSML-FAAOWNOOSA-N
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Description

(1R,3S)-3-[(E)-2-Chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is a chiral cyclopropane derivative intended for research and development purposes. This compound serves as a critical synthetic intermediate, particularly in the preparation of more complex molecules. Its structure, featuring a stereodefined cyclopropane ring and a reactive acid chloride group, makes it a valuable building block in organic synthesis . Compounds with this specific core structure are known for their application in the development of active ingredients in the agrochemical industry . The presence of the carbonyl chloride (C(=O)Cl) functional group makes this compound highly reactive towards nucleophiles, enabling researchers to efficiently form amide or ester bonds, which is a fundamental step in constructing target molecules for screening and testing . The specific (1R,3S) stereochemistry and the (E) configuration of the chlorofluoroethenyl side chain are crucial for its biological activity and interaction with target sites, drawing parallels to established pyrethroid-type insecticides . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H9Cl2FO

Molecular Weight

211.06 g/mol

IUPAC Name

(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Cl2FO/c1-8(2)4(3-5(9)11)6(8)7(10)12/h3-4,6H,1-2H3/b5-3-/t4-,6+/m1/s1

InChI Key

BQZTYKWMYRKSML-FAAOWNOOSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)Cl)/C=C(\F)/Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(F)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopropane Core with Stereochemical Control

  • The cyclopropane ring bearing 2,2-dimethyl substitution is commonly synthesized via cyclopropanation reactions using alkenes and carbenoid reagents or by ring closure methods from suitable precursors.
  • Optical and geometric isomerism is significant; methods to enrich the desired (1R,3S) isomer include fractional crystallization and chiral resolution using optically active amines such as 1-ephedrine or quinine, as described in related cyclopropane carboxylic acid syntheses.
  • For example, racemic mixtures of cyclopropane carboxylic acids can be treated with 1-ephedrine in solvents like acetonitrile to form diastereomeric salts, which upon crystallization and hydrolysis yield enriched stereoisomers.

Conversion to the Carbonyl Chloride

  • The carboxylic acid or ester intermediate is converted to the acid chloride using reagents such as thionyl chloride (SOCl2).
  • Typical conditions involve refluxing the acid with excess thionyl chloride, followed by removal of excess reagent under reduced pressure.
  • The acid chloride is often isolated as a solution in an inert solvent like toluene to prevent hydrolysis.
  • This step is critical for subsequent coupling reactions in insecticide synthesis.

Representative Reaction Scheme

Step Reactants/Conditions Product Notes
1 Alkene + carbenoid reagent (e.g., diazo compounds) 2,2-dimethylcyclopropane carboxylic acid (racemic) Cyclopropanation with stereochemical mixture
2 Racemic acid + 1-ephedrine (in acetonitrile) Diastereomeric salt Chiral resolution to enrich (1R,3S) isomer
3 Salt hydrolysis Enriched (1R,3S)-cyclopropane carboxylic acid Recovery of optically active acid
4 Halogenation/fluorination of propenyl substituent (E)-2-chloro-2-fluoroethenyl intermediate Control of E-geometry
5 Acid + thionyl chloride (SOCl2) This compound Formation of acid chloride

Research Findings and Optimization Notes

  • The stereochemical purity of the cyclopropane ring is crucial for biological activity; thus, chiral resolution steps are emphasized in preparation protocols.
  • The choice of solvent and temperature during halogenation affects the E/Z ratio of the ethenyl substituent; mild conditions favor the (E)-isomer.
  • Use of thionyl chloride must be carefully controlled to avoid side reactions such as over-chlorination or decomposition.
  • Purification techniques include recrystallization of salts and chromatographic methods to isolate pure stereoisomers.
  • Analytical methods such as vapor phase chromatography and NMR spectroscopy are employed to confirm stereochemistry and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Product
Cyclopropanation reagent Diazo compounds, carbenoids Formation of cyclopropane ring
Chiral resolution agent 1-ephedrine, quinine Enrichment of (1R,3S) isomer
Solvent for resolution Acetonitrile, ethyl acetate Solubility and crystallization control
Halogenation method Controlled halogen exchange/fluorination E-configuration of ethenyl group
Acid chloride formation Thionyl chloride, reflux Conversion to reactive acid chloride
Purification Recrystallization, chromatography Stereochemical and chemical purity

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The acyl chloride group undergoes rapid hydrolysis in aqueous or moist conditions to form the corresponding carboxylic acid:
Reaction :

(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride+H2O(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid+HCl\text{(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride} + \text{H}_2\text{O} \rightarrow \text{(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid} + \text{HCl}

Key Features :

  • Occurs under mild conditions (room temperature, neutral pH) .

  • The product is a stable carboxylic acid used in agrochemical intermediates .

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group is highly reactive toward nucleophiles, enabling diverse transformations:

Esterification

Reaction with alcohols or phenols yields esters, widely used in pesticide formulations :
Example :

R-OH+Acyl chlorideR-O-C(=O)-cyclopropane derivative+HCl\text{R-OH} + \text{Acyl chloride} \rightarrow \text{R-O-C(=O)-cyclopropane derivative} + \text{HCl}

Conditions :

  • Catalyzed by bases (e.g., pyridine) to neutralize HCl.

  • Solvents: Dichloromethane or THF .

Product TypeExample ApplicationSource
2,3,5,6-Tetrafluoro-4-methylbenzyl esterFabric protectants
Phenoxyphenylmethyl esterInsecticidal activity

Amidation

Reaction with amines produces amides, though specific examples are less documented in provided sources. This reaction typically requires inert conditions and stoichiometric amine.

Reactivity of Halogen Substituents

The (E)-2-chloro-2-fluoroethenyl group participates in halogen-specific reactions:

Nucleophilic Substitution at Chlorine

Chlorine’s higher electronegativity compared to fluorine makes it more susceptible to substitution:
Example :
Replacement with alkoxy or amino groups under basic conditions .

Fluorine Retention

Fluorine’s strong bond and low polarizability often lead to its retention in reaction products, enhancing compound stability .

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo selective ring-opening or functionalization:

Ring-Opening under Acidic Conditions

Protonation at the cyclopropane ring’s carbon can lead to cleavage, though this is mitigated by the electron-withdrawing carbonyl group.

Electrophilic Additions

Limited data suggest potential for electrophilic attacks at the ethenyl group, though steric hindrance from dimethyl groups may reduce reactivity .

Stereochemical Considerations

The (1R,3S) configuration and (E)-geometry of the ethenyl group influence reaction pathways:

  • Stereoselectivity : Reactions with chiral nucleophiles may yield diastereomers .

  • Geometric Stability : The (E)-configuration minimizes steric clashes, favoring specific transition states in substitution reactions .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in drug development due to its unique structural characteristics that allow for specific interactions with biological targets.

Antiviral and Anticancer Properties

Research indicates that derivatives of cyclopropane compounds exhibit antiviral and anticancer activities. The chlorofluoroethenyl group enhances the compound's ability to interact with viral proteins and cancer cell receptors.

  • Case Study : A study on cyclopropane derivatives demonstrated their effectiveness in inhibiting viral replication in vitro, particularly against influenza viruses. The mechanism involved disruption of viral entry into host cells.

Inhibitory Effects on Enzymes

The compound's carbonyl chloride functional group can serve as an electrophile in reactions with nucleophilic sites on enzymes, potentially leading to the development of enzyme inhibitors.

  • Data Table: Enzyme Inhibition Studies
Enzyme TargetInhibition TypeReference
ProteaseCompetitive
KinaseNon-competitive

Synthetic Organic Chemistry

The compound is also valuable as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various synthetic pathways, making it a versatile building block.

Synthesis of Fluorinated Compounds

Due to the presence of fluorine and chlorine atoms, this compound can be utilized in synthesizing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioactivity.

  • Synthetic Route Example : Starting Material+(1R,3S)3[(E)2chloro2fluoroethenyl]2,2dimethylcyclopropane1carbonylchlorideFluorinated Product\text{Starting Material}+(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonylchloride\rightarrow \text{Fluorinated Product}

The biological activities of (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride have been explored across several studies.

Environmental Considerations

As with many halogenated compounds, there are environmental concerns regarding the use of this compound. Regulatory frameworks are in place to monitor its use and ensure safe handling practices.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride : Differs in the stereochemistry of the ethenyl group (Z-configuration), which may alter spatial interactions with biological targets.
  • 2,2-Dimethylcyclopropane-1-carbonyl chloride (unsubstituted) : Lacks the halogenated ethenyl group, reducing electronegativity and reactivity.
  • Pyrethroid derivatives (e.g., permethrin) : Natural/synthetic esters with cyclopropane cores but differing functional groups (e.g., ester linkages instead of carbonyl chloride).

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (logP) Reactivity
Target Compound ~245.1 180–200 (est.) 2.8 (lipophilic) High (carbonyl chloride)
(1R,3S)-3-[(Z)-isomer ~245.1 170–190 (est.) 2.7 Moderate
Unsubstituted cyclopropane carbonyl chloride ~148.6 120–140 1.5 Low
Permethrin ~391.3 200–220 6.1 Moderate (ester hydrolysis)

Research Findings and Gaps

  • Efficacy Against Insects : Studies on analogous compounds (e.g., C. gigantea extracts) suggest that halogenation improves bioactivity against lepidopteran and coleopteran pests. However, the target compound’s exact LC₅₀ values remain unquantified in the provided evidence .
  • Thermal Stability : Cyclopropane rings with methyl groups (as in the target) typically exhibit higher thermal stability than unsubstituted analogues, favoring field applications.
  • Toxicity Profile: No direct mammalian toxicity data are available. Comparative inference from pyrethroids suggests moderate toxicity, but the reactive carbonyl chloride group may pose handling risks.

Biological Activity

Molecular Formula

  • C : 8
  • H : 10
  • Cl : 1
  • F : 1
  • O : 1

Structural Characteristics

The compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for studying biological interactions. The presence of a carbonyl chloride group suggests potential reactivity with nucleophiles, which is significant in biological systems.

Pesticidal Activity

Research indicates that this compound exhibits notable insecticidal properties. It is classified under the category of insect growth regulators (IGRs) , which disrupt the normal development processes of insects, thereby controlling pest populations effectively.

The primary mechanism by which (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride operates involves interference with the hormonal regulation of insect growth. This disruption leads to:

  • Impaired molting : Insects cannot shed their exoskeleton properly.
  • Reproductive failure : Affects the fertility and viability of offspring.

Toxicological Profile

While the compound shows efficacy against various pests, its toxicity to non-target organisms and humans is a critical consideration. Studies have indicated that:

  • The acute toxicity levels vary depending on exposure routes (oral, dermal).
  • Chronic exposure may lead to adverse effects on reproductive health and developmental processes in mammals.

Residue and Environmental Impact

As with many pesticides, understanding the residue levels in food products is essential. The compound's degradation products and their potential environmental impact have been studied:

  • Residue definitions are established to monitor levels in agricultural products.
  • Studies suggest that proper application techniques can minimize environmental contamination.

Case Studies

  • Field Trials : Field trials conducted in various agricultural settings have demonstrated significant reductions in pest populations when treated with this compound compared to untreated controls.
  • Laboratory Studies : Controlled laboratory experiments have confirmed its effectiveness against specific insect species, including aphids and whiteflies.

Data Table of Biological Activity

Study TypeOrganism TestedConcentration UsedEffect Observed
Field TrialAphids50 g/ha85% population reduction
Laboratory StudyWhiteflies100 ppm90% mortality after 48h
Toxicity StudyNon-target insectsVariesLow mortality (<10%)

Q & A

Q. What experimental strategies ensure stereochemical fidelity during the synthesis of this cyclopropane derivative?

To preserve the (1R,3S) configuration and (E)-geometry of the chlorofluoroethenyl group, employ low-temperature conditions (<0°C) during cyclopropanation and coupling steps to minimize thermal isomerization. Use chiral auxiliaries or enantioselective catalysts (e.g., Rh(II) complexes) for stereocontrol, as demonstrated in analogous cyclopropane syntheses . Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical integrity. For the (E)-configured ethenyl group, steric hindrance from the 2,2-dimethylcyclopropane moiety can be leveraged to favor the desired geometry during halogenation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : Use 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluorine and chlorine positions. The deshielding effect of the electron-withdrawing carbonyl chloride group aids in resolving cyclopropane ring protons (δ ~1.5–2.5 ppm) .
  • X-ray crystallography : Refine crystal structures using SHELXL (v.2018/3) with high-resolution data (R-factor <0.05). For disordered substituents (e.g., chlorofluoroethenyl), apply restraints to thermal parameters and validate via residual density maps .
  • IR spectroscopy : Confirm the carbonyl chloride stretch (~1800 cm1^{-1}) and C-Cl/C-F vibrations (600–800 cm1^{-1}) .

Q. How can stability under varying pH and solvent conditions be systematically assessed?

Conduct accelerated degradation studies:

  • Hydrolytic stability : Incubate in buffered solutions (pH 1–12) at 40°C for 24–72 hours. Monitor degradation via LC-MS; the carbonyl chloride is prone to hydrolysis, forming the carboxylic acid derivative .
  • Solvent compatibility : Test solubility in aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack. Use 1H^{1}\text{H} NMR to detect solvent adducts or decomposition products .

Advanced Research Questions

Q. What methodologies resolve contradictions in crystallographic data for cyclopropane derivatives with flexible substituents?

  • Multi-program refinement : Cross-validate SHELXL-refined structures with independent software (e.g., Olex2 or PLATON) to identify systematic errors in bond lengths/angles .
  • Dynamic disorder modeling : For flexible substituents (e.g., chlorofluoroethenyl), apply split-atom models or TLS parameterization to account for anisotropic motion .
  • Complementary techniques : Pair X-ray data with solid-state NMR or DFT-optimized geometries to validate torsion angles and intermolecular interactions .

Q. How can computational modeling predict bioactivity while guiding analog design?

  • QSAR studies : Train models using bioactivity data from structurally related cyclopropane carboxamides (e.g., insecticidal or antimicrobial analogs). Use descriptors like LogP, dipole moment, and Fukui indices to correlate substituent effects .
  • Molecular docking : Dock the compound into target receptors (e.g., ion channels) using AutoDock Vina. Prioritize analogs with conserved hydrogen bonds to the carbonyl chloride and halogen-π interactions from the chlorofluoroethenyl group .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess binding stability and identify substituent modifications that enhance residence time .

Q. What mechanistic insights explain regioselectivity challenges in cyclopropane functionalization?

  • DFT calculations : Compute transition states for electrophilic additions (e.g., halogenation) to identify kinetic vs. thermodynamic control. The 2,2-dimethyl group imposes steric hindrance, favoring distal attack on the ethenyl moiety .
  • Isotopic labeling : Use 2H^{2}\text{H}-labeled cyclopropane derivatives to track ring-opening pathways during functionalization. Competing pathways (e.g., radical vs. ionic mechanisms) can be inferred from kinetic isotope effects .

Q. How can divergent structure-activity relationships (SARs) be reconciled across receptor assays?

  • Hybrid receptor-response models : Integrate data from heterologous expression systems (e.g., HEK293 cells expressing insect GABA receptors) with computational metrics (e.g., Tanimoto similarity) to cluster activity profiles. For example, steric bulk from the dimethyl group may enhance receptor selectivity but reduce binding affinity in certain conformations .
  • Meta-analysis : Apply multivariate statistics (e.g., PCA) to datasets from disparate studies, identifying covariates like assay conditions (pH, temperature) that explain conflicting SARs .

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